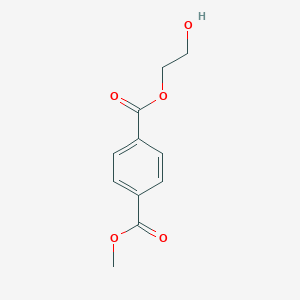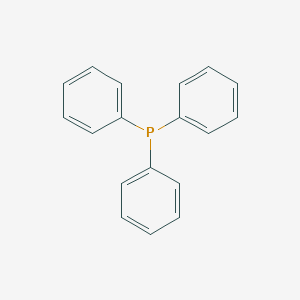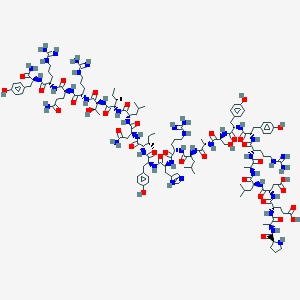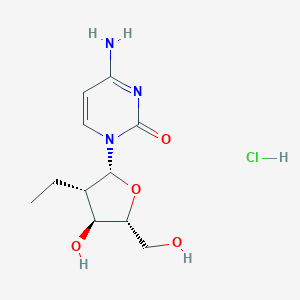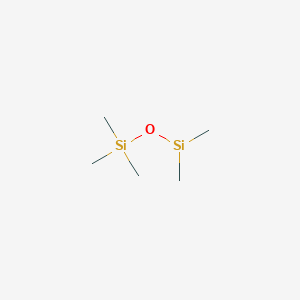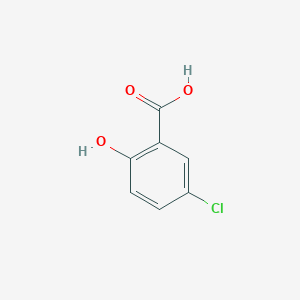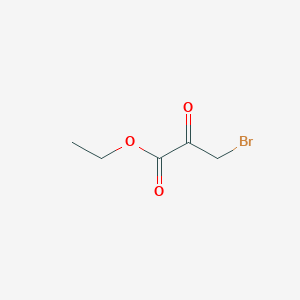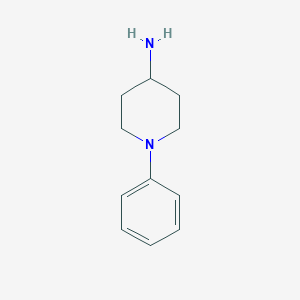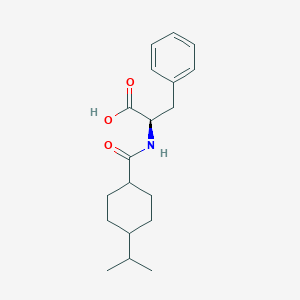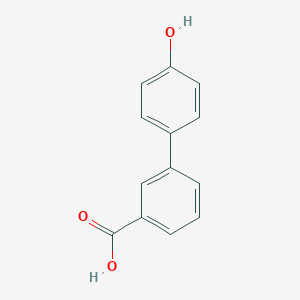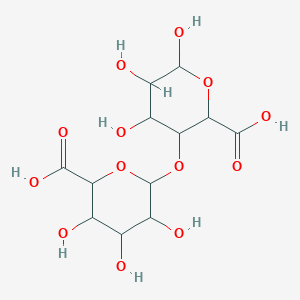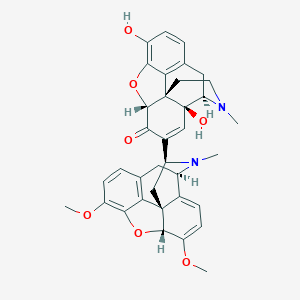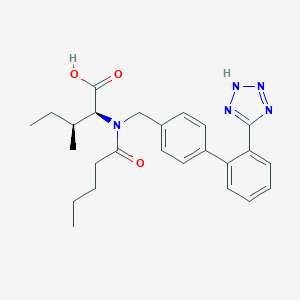
异亮氨酸缬沙坦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoleucine Valsartan is a compound that combines the amino acid isoleucine with the angiotensin II receptor blocker valsartan. Valsartan is widely used in the treatment of hypertension and chronic heart failure due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict. The addition of isoleucine, an essential amino acid, may enhance the bioavailability and therapeutic effects of valsartan.
科学研究应用
Chemistry: Isoleucine Valsartan is used as a model compound in studies involving angiotensin II receptor blockers. Its synthesis and reactions are studied to develop more efficient synthetic routes and to understand the reactivity of similar compounds.
Biology and Medicine: In medicine, valsartan is used to manage hypertension, heart failure, and diabetic nephropathy. Research focuses on its efficacy, safety, and potential new therapeutic applications. The addition of isoleucine may enhance its pharmacokinetic properties.
Industry: In the pharmaceutical industry, valsartan is a key component in various combination therapies. Continuous flow synthesis methods are employed to produce valsartan on an industrial scale, ensuring high yield and purity .
作用机制
Target of Action
Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .
Biochemical Pathways
The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .
Result of Action
The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .
Action Environment
The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of valsartan typically involves multiple steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the acylation of a valine derivative, followed by a cross-coupling reaction to introduce the biphenyl moiety, and finally, hydrolysis to obtain the free acid form of valsartan.
Industrial Production Methods: Industrial production of valsartan involves optimizing these steps for large-scale synthesis. Continuous flow processes have been developed to improve efficiency and yield. For example, the N-acylation and methyl ester hydrolysis steps are performed in coil reactor setups, while the Suzuki-Miyaura cross-coupling is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst .
Types of Reactions:
Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The biphenyl moiety in valsartan can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidation of the tetrazole ring can lead to the formation of various oxidized derivatives.
Substitution: Halogenation results in halogenated biphenyl derivatives.
相似化合物的比较
Losartan: Another angiotensin II receptor blocker with similar therapeutic uses.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Olmesartan: Offers potent blood pressure-lowering effects but may have different side effect profiles.
Uniqueness: Isoleucine Valsartan is unique due to the combination of an essential amino acid with an angiotensin II receptor blocker. This combination may enhance the bioavailability and therapeutic effects, making it a promising candidate for further research and development.
属性
IUPAC Name |
(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZEWHOZCZLAQ-SBUREZEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
